molecular formula C10H18O5 B066306 (5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one CAS No. 184761-17-9

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one

Cat. No.: B066306
CAS No.: 184761-17-9
M. Wt: 218.25 g/mol
InChI Key: GVLFVFPZDHRGRN-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one is an organic compound with a complex structure that includes two ethoxy groups and a dioxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diethyl carbonate and a suitable diol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate the compound’s activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5S,6S)-6-[®ACETOXYETH-2-YL]-PENEM-3-CARBOXYLATEPROPANE
  • (5S,6S)-dihydroxy-(7E,9E,11Z,14Z)-icosatetraenoic acid

Uniqueness

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one is unique due to its specific structural features, such as the presence of two ethoxy groups and a dioxanone ring. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

(5S,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-12-7-8(13-6-2)15-10(3,4)9(11)14-7/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLFVFPZDHRGRN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(OC(C(=O)O1)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@H](OC(C(=O)O1)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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